molecular formula C9H12O2S B13985745 S-tert-butyl furan-2-carbothioate CAS No. 63599-52-0

S-tert-butyl furan-2-carbothioate

Cat. No.: B13985745
CAS No.: 63599-52-0
M. Wt: 184.26 g/mol
InChI Key: GSOUNCHLQZTTMS-UHFFFAOYSA-N
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Description

S-tert-butyl furan-2-carbothioate is a sulfur-containing heterocyclic compound characterized by a furan ring substituted with a carbothioate ester group at the 2-position and a tert-butyl moiety at the sulfur atom. This structure confers unique physicochemical properties, including lipophilicity and steric bulk, which influence its reactivity and biological interactions. The compound has garnered attention in medicinal chemistry, particularly in the design of inhibitors targeting specific protein interactions. For instance, S-tert-butyl substituents in indole-based class I compounds exhibit π-H-bond interactions with residues like B-L120 and B-F123, enhancing inhibitory potency against enzymatic targets .

Properties

CAS No.

63599-52-0

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

S-tert-butyl furan-2-carbothioate

InChI

InChI=1S/C9H12O2S/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-6H,1-3H3

InChI Key

GSOUNCHLQZTTMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl furan-2-carbothioate typically involves the reaction of furan-2-carbothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Common catalysts used in this synthesis include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl furan-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated furan derivatives .

Scientific Research Applications

S-tert-butyl furan-2-carbothioate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-tert-butyl furan-2-carbothioate exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carbothioate group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of S-tert-butyl furan-2-carbothioate include:

  • S-Methyl furan-2-carbothioate (Methyl 2-thiofuroate) : Features a methyl group instead of tert-butyl.
  • S-Phenyl furan-2-carbothioate : Substituted with a phenyl group at the sulfur.
  • F3F (S-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl] 5-(phenylethynyl) furan-2-carbothioate) : Contains a trifluoromethyl-triazole and phenylethynyl substituent .
  • 9o and 9p: Derivatives with cyano, diethoxyphosphoryl, and aryl groups (e.g., 3-trifluoromethylphenyl or 4-cyanophenyl) .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight cLogP (Calculated) Key Substituents Biological Activity/Application
This compound C₉H₁₂O₂S 184.25 ~8.06* tert-butyl (steric bulk) High inhibitory potency (IC₅₀ = 0.4 nM in class I compounds)
S-Methyl furan-2-carbothioate C₆H₆O₂S 142.18 ~1.34 Methyl (small alkyl) Flavoring agent (JECFA evaluation)
S-Phenyl furan-2-carbothioate C₁₁H₈O₂S 204.24 ~3.12 Phenyl (aromatic) Structural studies; no reported bioactivity
F3F C₁₄H₉F₃N₃O₂S 340.30 ~4.50 Trifluoromethyl-triazole, phenylethynyl Investigational inhibitor (specific targets under study)

*cLogP values extrapolated from class I compounds in .

Physicochemical and Reactivity Differences

  • Lipophilicity : this compound exhibits high lipophilicity (cLogP ~8.06), critical for membrane permeability and target binding in medicinal chemistry. In contrast, S-methyl and S-phenyl analogs have lower cLogP values, limiting their use in hydrophobic environments .
  • Methyl and phenyl groups offer less steric bulk, making them more suitable for applications requiring moderate reactivity, such as flavoring agents .
  • Reactivity : S-tert-butyl groups in related compounds (e.g., S-tert-butyl benzenethioseleninate) participate in redox coupling and induced decomposition reactions, suggesting similar reactivity in furan-2-carbothioates . Methyl and phenyl analogs are less reactive under these conditions due to weaker S-alkyl/S-aryl bonds .

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